![molecular formula C16H16N4O3 B13142810 N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide CAS No. 225644-82-6](/img/structure/B13142810.png)
N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and an oxazolidinone ring, which is often found in biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. This is followed by the formation of the oxazolidinone ring through cyclization reactions. The final step involves the acylation of the oxazolidinone with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to accelerate the reactions. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The acetamide group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety results in bipyridine N-oxides, while reduction of the oxazolidinone ring yields amino alcohols.
Scientific Research Applications
(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential as an antimicrobial agent due to the presence of the oxazolidinone ring.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.
Industry: It is used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of (S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetamides: These compounds also contain an acetamide group and are studied for their antihyperglycemic and antioxidant properties.
BMS-986176/LX-9211: This compound is a highly selective, CNS-penetrant, potent AAK1 inhibitor from a novel class of bi(hetero)aryl ethers.
Uniqueness
(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to its combination of a bipyridine moiety and an oxazolidinone ring. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
225644-82-6 |
|---|---|
Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H16N4O3/c1-11(21)18-9-14-10-20(16(22)23-14)15-3-2-13(8-19-15)12-4-6-17-7-5-12/h2-8,14H,9-10H2,1H3,(H,18,21)/t14-/m0/s1 |
InChI Key |
QHXUEIOUZASDIJ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=NC=C(C=C2)C3=CC=NC=C3 |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=NC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


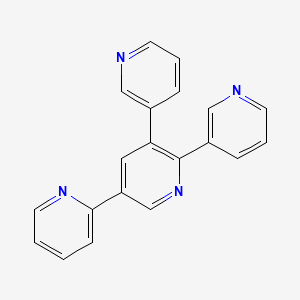
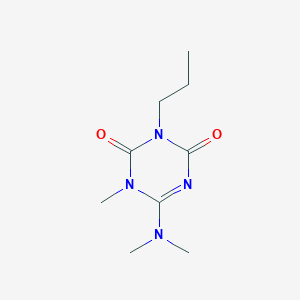
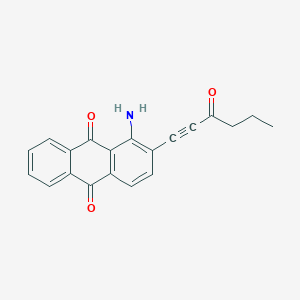
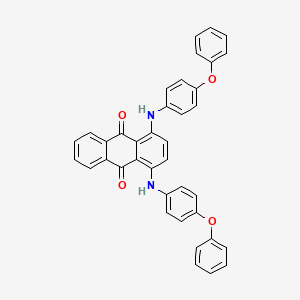
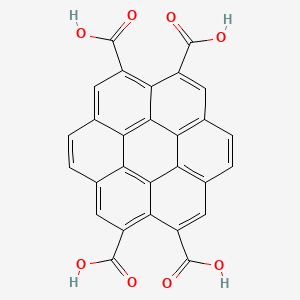
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
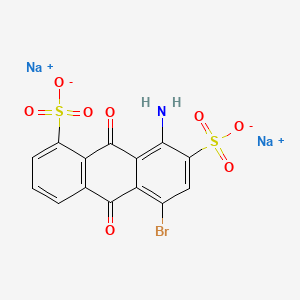
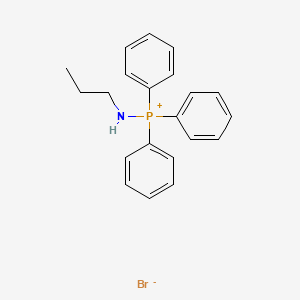

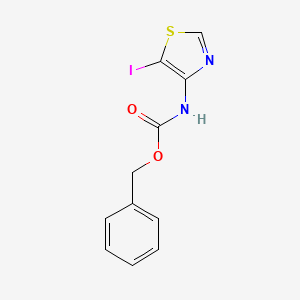
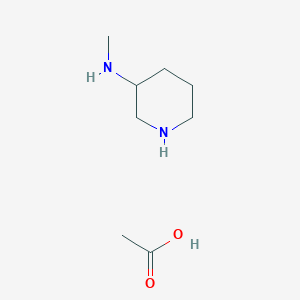
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)

![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
